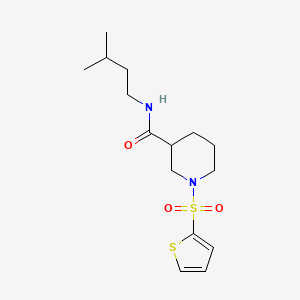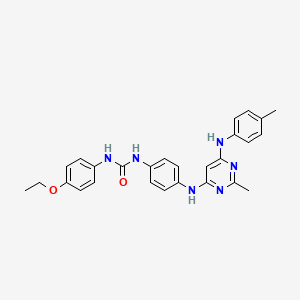![molecular formula C20H30N2O3S B11337950 Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11337950.png)
Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone involves several steps. One common synthetic route includes the following reactions:
Protection of the piperidine nitrogen: The piperidine ring is protected using a suitable reagent (e.g., Boc or Fmoc groups).
Sulfonylation: The protected piperidine is reacted with a sulfonyl chloride (e.g., 2-methylbenzenesulfonyl chloride) to introduce the sulfonyl group.
Deprotection: Removal of the protecting group from the piperidine nitrogen.
Formation of the azepane ring: The sulfonylated piperidine is cyclized to form the azepane ring.
Final deprotection and salt formation: The final compound is obtained by deprotecting any remaining functional groups and converting it to the hydrochloride salt form.
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic route, optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions:
Reduction: Reduction of the sulfonyl group to the corresponding sulfonamide.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or other functional groups.
Oxidation: Oxidation of the piperidine ring or the sulfonyl group.
Common reagents include reducing agents (e.g., LiAlH₄), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO₄).
Major products depend on reaction conditions and substituents but may include derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its unique structure.
Chemical Biology: Studying protein-ligand interactions.
Industry: As a building block for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, potentially related to its sulfonyl group.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H30N2O3S |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
azepan-1-yl-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H30N2O3S/c1-17-8-4-5-9-19(17)16-26(24,25)22-14-10-18(11-15-22)20(23)21-12-6-2-3-7-13-21/h4-5,8-9,18H,2-3,6-7,10-16H2,1H3 |
InChI-Schlüssel |
RQTRVRGIDWJYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337882.png)
![4-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337884.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337889.png)
![8-(3-bromophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11337906.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11337935.png)

![2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11337942.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11337945.png)

